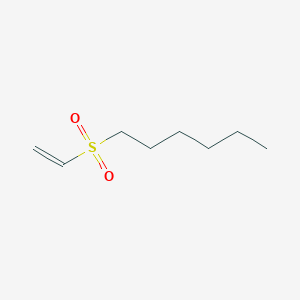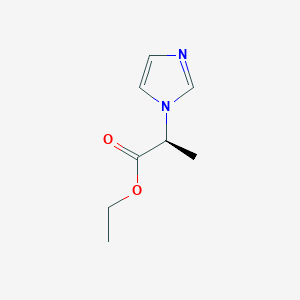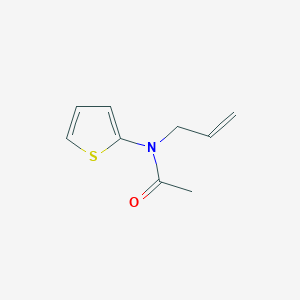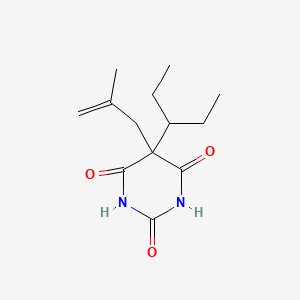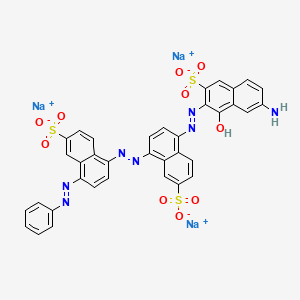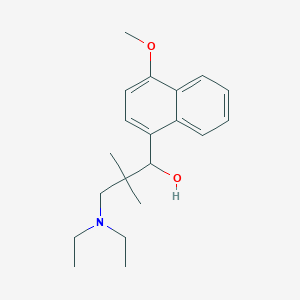
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a methoxynaphthalene moiety, and a dimethylpropanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxynaphthalene moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by the introduction of the diethylamino group via nucleophilic substitution. The final step involves the addition of the dimethylpropanol group through a Grignard reaction or similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-amine: Similar structure but with an amine group instead of an alcohol.
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ketone: Contains a ketone group instead of an alcohol.
Uniqueness
3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5471-17-0 |
|---|---|
Molekularformel |
C20H29NO2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
3-(diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C20H29NO2/c1-6-21(7-2)14-20(3,4)19(22)17-12-13-18(23-5)16-11-9-8-10-15(16)17/h8-13,19,22H,6-7,14H2,1-5H3 |
InChI-Schlüssel |
CFLLSOPLOOHFGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C)(C)C(C1=CC=C(C2=CC=CC=C21)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


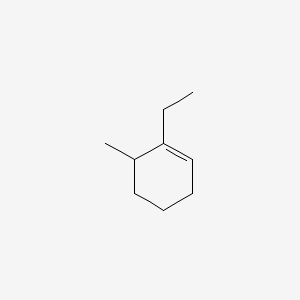
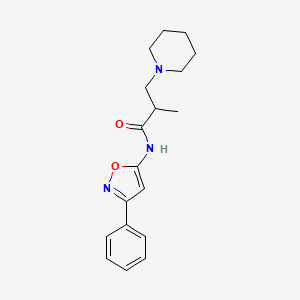
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)

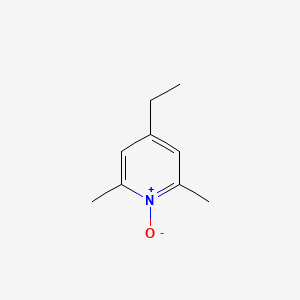
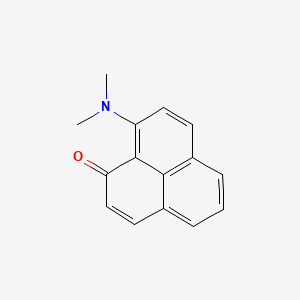
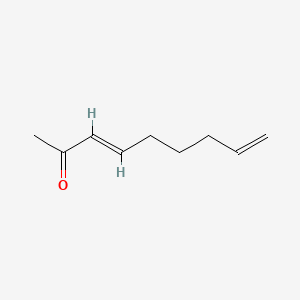
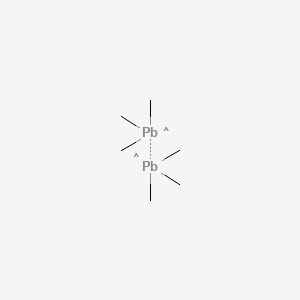
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
